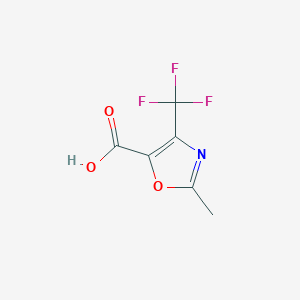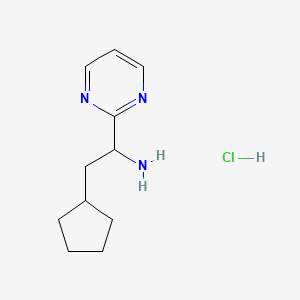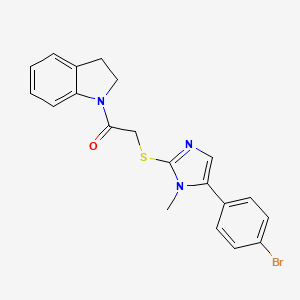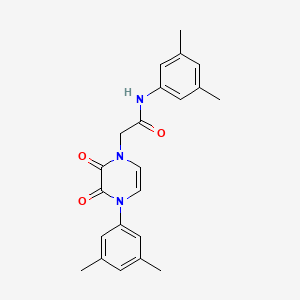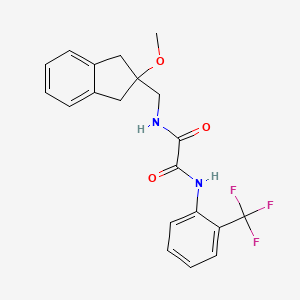
N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, each tailored to introduce specific functional groups while preserving the integrity of the rest of the molecule. A novel synthetic approach mentioned in one of the papers describes the synthesis of oxalamides from oxirane-2-carboxamides via rearrangement sequences . Although the target compound is not an oxalamide, the methodologies discussed could potentially be adapted for its synthesis, considering the oxalamide functional group present in the molecule.
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using spectroscopic methods and theoretical calculations. For instance, spectroscopic studies and theoretical calculations have been used to analyze the conformations of N-methoxy-N-methyl-2-[(4′-substituted)phenylthio]propanamides . Similarly, the structure of the target compound could be studied using IR spectroscopy, NMR spectroscopy, and X-ray diffraction, as these techniques provide insights into the molecular geometry, electronic distribution, and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The papers discuss various chemical reactions, such as the oxidation of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide by ruthenium(III) chloride . These studies highlight the importance of understanding the electronic interactions and steric effects that govern the reactivity of molecules. The target compound's reactivity could be analyzed in a similar fashion, focusing on its oxalamide group and the potential for nucleophilic and electrophilic substitutions.
Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and stability are crucial for the practical application of a compound. The papers provide insights into the properties of similar compounds, such as the crystal structure of N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide . These properties are often determined by intermolecular interactions, which can be predicted by studying the molecular structure. The target compound's properties would likely be influenced by its oxalamide group and the presence of the trifluoromethyl group, which could affect its polarity and hydrogen bonding capabilities.
Scientific Research Applications
Synthesis and Rearrangement Techniques
- Synthetic Approaches : A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement sequences was developed, which is applicable to similar compounds including N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide (Mamedov et al., 2016).
Electronic Interaction Studies
- Electronic Properties : Stereochemical and electronic interaction studies of similar compounds, such as N-methoxy-N-methyl-2-[(4'-substituted)phenylsulfinyl]propanamides, have been conducted to understand the structural impact on electronic properties, which can be relevant for N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide (Olivato et al., 2008).
Coordination Environment and Properties
- Ligand Frameworks Influence : Research on phenylmercury(II) complexes illustrates how ligand frameworks can significantly influence the coordination environment and properties of compounds, which may also be pertinent for the coordination chemistry of N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide (Rajput et al., 2015).
Orexin Receptor Mechanisms
- Receptor Mechanisms in Compulsive Behavior : The role of selective antagonists on orexin receptors in compulsive behavior provides insights into potential applications of compounds like N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide in modulating neural pathways (Piccoli et al., 2012).
Pharmacokinetics and Dosing Studies
- Pharmacokinetics of Similar Compounds : Pharmacokinetic studies of similar compounds, like TZT-1027, a dolastatin 10 derivative, provide important data for understanding the behavior of N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide in biological systems (de Jonge et al., 2005).
Photophysical Studies
- Photophysical Properties : Studies on the photophysical properties of structurally related compounds can provide insights into the photophysical behavior of N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide (Bangal et al., 1996).
properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c1-28-19(10-13-6-2-3-7-14(13)11-19)12-24-17(26)18(27)25-16-9-5-4-8-15(16)20(21,22)23/h2-9H,10-12H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKCADWRKKTNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-acetyl-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B3009725.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3009726.png)
![2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B3009727.png)



![1,10-Bis[2-[(4-methylphenyl)sulfonyl]hydrazide]-decanedioic acid](/img/structure/B3009733.png)
![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3009734.png)
